molecular formula C8H8Cl2O B1342369 3,5-Dichloro-4-methylanisole

3,5-Dichloro-4-methylanisole

Cat. No.: B1342369
M. Wt: 191.05 g/mol
InChI Key: FMNQDPYJDHZOLA-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylanisole is a substituted anisole derivative featuring a methoxy group (-OMe) at the para position of a benzene ring, with chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and material science. For instance, halogenated anisoles like 3,5-di-tert-butyl-4-hydroxyanisole () and chloro-substituted heterocycles () provide comparative benchmarks for reactivity, spectroscopy, and applications.

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1,3-dichloro-5-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8Cl2O/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3

InChI Key

FMNQDPYJDHZOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

3,5-Di-tert-butyl-4-hydroxyanisole ()

This compound shares a methoxy group at the para position but differs in substituents: bulky tert-butyl groups at 3 and 5 and a hydroxyl (-OH) at 4. Key comparisons include:

  • Steric Effects : The tert-butyl groups in introduce significant steric hindrance, likely reducing reactivity compared to the smaller chlorine atoms in 3,5-dichloro-4-methylanisole.
  • Electronic Effects : The hydroxyl group in enables hydrogen bonding, absent in the methyl-substituted target compound. This difference may influence solubility and melting points.
Property This compound (Hypothetical) 3,5-Di-tert-butyl-4-hydroxyanisole ()
Molecular Formula C₈H₈Cl₂O C₁₅H₂₄O₂
Molecular Weight (g/mol) 190.9 236.35
Key Substituents 3,5-Cl; 4-Me; 1-OMe 3,5-t-Bu; 4-OH; 1-OMe
Functional Groups Methoxy, chloro, methyl Methoxy, hydroxyl, tert-butyl

N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine ()

This compound features a chloro-substituted dithiazole ring fused to a methylbenzene moiety. Comparisons include:

  • Core Structure : The dithiazole ring () vs. the benzene ring in this compound. The former may exhibit higher electrophilicity due to the electron-deficient heterocycle.
  • Melting Point : reports a melting point of 64–65°C, suggesting that this compound (with additional chloro groups) might have a higher mp due to stronger intermolecular forces.
  • Synthesis : Both compounds derive from methyl-substituted precursors (e.g., 4-methylaniline in ), highlighting the role of methyl groups in directing substitution patterns .

5-(3,5-Dichloro-4-fluorophenyl)-4H-isoxazole ()

This fluorinated and chlorinated isoxazole derivative provides insights into halogen effects:

  • Halogen Electronic Effects : The electron-withdrawing nature of chlorine and fluorine in may mirror the electronic environment of this compound, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

Triazole-Thione Derivatives ()

These compounds (e.g., 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) highlight spectroscopic parallels:

  • IR Spectroscopy : The C-Cl stretch at 702 cm⁻¹ () aligns with expected peaks for this compound.
  • NMR Trends : Aromatic protons in resonate at δ 6.86–7.26 ppm, comparable to the deshielded protons in chloro-substituted aromatics .

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